N-Acetyl mesalazine

描述

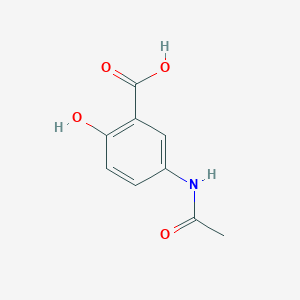

Structure

3D Structure

属性

IUPAC Name |

5-acetamido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDRROBUCULOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199002 | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-59-2 | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-5-AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H126Z3PF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl-5-aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Acetyl 5 Aminosalicylic Acid

Enzymatic N-Acetylation of 5-Aminosalicylic Acid to N-Acetyl-5-aminosalicylic Acid

The conversion of 5-ASA to N-Acetyl-5-aminosalicylic acid is an enzymatic reaction catalyzed by N-acetyltransferases (NATs). nih.govresearchgate.net This process, known as N-acetylation, involves the transfer of an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to the amino group of 5-ASA. nih.gov This metabolic step is a major route for the detoxification and metabolism of numerous drugs and xenobiotics. researchgate.net

Role of N-Acetyltransferases (NATs) in N-Acetyl-5-aminosalicylic Acid Formation

Two primary isoforms of N-acetyltransferase, NAT1 and NAT2, are responsible for the acetylation of 5-ASA in humans. uzh.chwjgnet.com Both enzymes are expressed in key metabolic tissues, but they exhibit different substrate specificities and catalytic efficiencies. wjgnet.com In vitro studies have demonstrated that NAT1 is significantly more active in the acetylation of 5-ASA compared to NAT2. wjgnet.com Specifically, the intrinsic clearance of 5-ASA by NAT1 is reported to be substantially higher than that of NAT2. wjgnet.com This suggests that NAT1 is the principal enzyme responsible for the metabolism of 5-ASA in the colonic mucosa. wjgnet.com

Localization of N-Acetyltransferase Activity in the Gastrointestinal Tract and Hepatic Tissue

N-acetyltransferase enzymes, both NAT1 and NAT2, are widely distributed throughout the human body, with significant activity observed in the gastrointestinal tract and the liver. uzh.chcaymanchem.com Messenger RNA for both NAT1 and NAT2 has been detected in the esophagus, stomach, small intestine, and colon. uzh.ch Specifically, NAT1 activity is present along the entire length of the intestine. uzh.ch

The primary sites for the N-acetylation of 5-ASA are the colonic epithelial cells and the liver. caymanchem.com Within the colon, acetylation occurs in the cytosol of the epithelial cells. portlandpress.com Studies with isolated human colonic epithelial cells have confirmed the intracellular formation of N-Acetyl-5-aminosalicylic acid. portlandpress.com Following oral administration, 5-ASA that is absorbed systemically is metabolized in the liver by NAT enzymes. The intestinal metabolism of 5-ASA, however, is considered to contribute more significantly to its total body clearance than systemic hepatic acetylation, particularly when administered in delayed-release formulations. uzh.ch

Genetic Polymorphisms in N-Acetyltransferase Enzymes and Their Impact on N-Acetyl-5-aminosalicylic Acid Metabolism

Genetic variations within the genes encoding the N-acetyltransferase enzymes lead to significant interindividual differences in acetylation capacity. uzh.ch These genetic polymorphisms are a key determinant of how individuals metabolize 5-ASA, resulting in distinct acetylation phenotypes.

Influence of NAT1 and NAT2 Genotypes on Acetylation Phenotypes

Both NAT1 and NAT2 genes are polymorphic, with numerous alleles identified that can alter enzyme activity. wjgnet.comnih.gov Individuals can be classified into different acetylator phenotypes—typically "slow" and "rapid"—based on their genetic makeup. uzh.ch For NAT2, individuals are often categorized as slow, intermediate, or rapid acetylators depending on whether they have two slow alleles, one slow and one rapid allele, or two rapid alleles, respectively. nih.gov

Interindividual Variability in N-Acetyl-5-aminosalicylic Acid Production

The genetic polymorphisms in NAT enzymes are a major source of the high interindividual variability observed in the pharmacokinetics of 5-ASA and the production of N-Acetyl-5-aminosalicylic acid. uzh.chgeneesmiddeleninformatiebank.nl This variability is evident in both plasma concentrations and mucosal tissue levels of the drug and its metabolite. geneesmiddeleninformatiebank.nlabdominalkey.com Studies have reported a high degree of variability in the area under the curve (AUC) and maximum concentration (Cmax) of 5-ASA among individuals, which is in line with findings for various mesalazine preparations. geneesmiddeleninformatiebank.nl This inherent difference in metabolic rate can influence the amount of active 5-ASA available at the site of action in the colon.

Modulation of N-Acetyltransferase Activity by Physiological and Pathophysiological States

The activity of N-acetyltransferases can be influenced by various physiological and pathophysiological conditions, which in turn can affect the metabolism of 5-ASA.

Inflammation, a hallmark of inflammatory bowel disease, has been shown to modulate NAT activity. nih.govscience.gov Studies in mouse models of colitis have demonstrated that acute colonic inflammation leads to a decrease in NAT activity. nih.govphysiology.org This reduction in enzyme function appears to be mediated by a decrease in mNAT2 protein expression. physiology.org In pediatric patients with ulcerative colitis, a negative correlation has been observed between myeloperoxidase activity (a marker of inflammation) and NAT activity. nih.govscience.gov This suggests that in a state of active inflammation, the capacity to acetylate 5-ASA is diminished. nih.govscience.gov Interestingly, this correlation was not observed in adult patients. nih.gov

The modulation of NAT1 activity can also occur through substrate-induced protein degradation. The N-acetylation of certain substrates can lead to the deacetylation of a critical cysteine residue in the NAT1 active site, triggering polyubiquitination and subsequent degradation of the enzyme. hbz-nrw.de This mechanism has been demonstrated with substrates like p-aminobenzoic acid (PABA). hbz-nrw.de

Table of Research Findings on N-Acetyl-5-aminosalicylic Acid Metabolism

| Factor | Influence on N-Acetyl-5-aminosalicylic Acid Production | Key Findings | References |

|---|---|---|---|

| Enzymatic Activity | Catalyzed by N-acetyltransferases (NATs) | NAT1 is the primary enzyme for 5-ASA acetylation in the colon. | uzh.chwjgnet.com |

| Genetic Polymorphisms | Significant interindividual variability | NAT1 and NAT2 genotypes lead to slow and rapid acetylator phenotypes. | uzh.chnih.gov |

| Inflammation | Decreased NAT activity | Acute colitis reduces NAT2 expression and function in mice. | nih.govphysiology.org |

| Substrate Modulation | Potential for altered enzyme levels | Acetylation of some substrates can induce NAT1 degradation. | hbz-nrw.de |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyl-5-aminosalicylic acid |

| 5-Aminosalicylic acid |

| Acetyl coenzyme A |

| p-aminobenzoic acid |

| Sulfapyridine |

Impact of Inflammation on Colonic N-Acetyltransferase Activity

Inflammation within the colon has a demonstrable impact on the activity of N-acetyltransferase (NAT) enzymes, which are responsible for the conversion of 5-ASA to Ac-5-ASA. science.govnih.govresearchgate.net Research has shown that colonic inflammation can lead to a decrease in NAT activity. science.govnih.govresearchgate.net This reduction in enzymatic function has significant implications for the metabolism of 5-ASA.

In experimental models of colitis, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a significant decrease in colonic NAT activity has been observed. science.govnih.gov This finding suggests that the inflammatory environment directly affects the capacity of the colon to acetylate 5-ASA. oup.com Consequently, with reduced NAT activity, a higher concentration of the parent compound, 5-ASA, may remain in the colonic mucosa. nih.gov

Studies involving human subjects with ulcerative colitis have corroborated these findings. Mucosal biopsies from inflamed regions of the colon often exhibit lower NAT activity compared to non-inflamed tissue. nih.govnih.gov This suggests that the inflammatory process itself modulates the expression and/or function of NAT enzymes. oup.comresearchgate.net The inverse relationship between inflammation and NAT activity is a critical consideration in understanding the variable patient responses to 5-ASA therapy. researchgate.net

Table 1: Impact of Inflammation on Colonic N-Acetyltransferase (NAT) Activity

| Condition | Effect on NAT Activity | Key Findings | References |

| Experimental Colitis (DSS-induced) | Decreased | Significant reduction in colonic NAT activity observed in mouse models. | science.govnih.gov |

| Ulcerative Colitis (Human) | Decreased | Lower NAT activity in inflamed mucosal biopsies compared to non-inflamed tissue. | nih.govnih.gov |

| General Colonic Inflammation | Decreased | Inflammation impairs the expression and function of NAT enzymes. | oup.comresearchgate.net |

Differential Effects of Inflammation on N-Acetyl-5-aminosalicylic Acid Formation in Pediatric and Adult Populations

The influence of inflammation on the formation of Ac-5-ASA exhibits notable differences between pediatric and adult populations with inflammatory bowel disease. nih.gov Research indicates that in pediatric patients with ulcerative colitis, there is a significant negative correlation between the severity of colonic mucosal inflammation and NAT activity. science.govnih.govresearchgate.net As inflammation increases, NAT activity and consequently the formation of Ac-5-ASA decrease. nih.gov This suggests that in children, the inflammatory state of the gut plays a more direct and predictable role in modulating 5-ASA metabolism. nih.gov

In contrast, this clear correlation is not consistently observed in adult patients. science.govnih.govresearchgate.net Studies have shown that adult control patients exhibit high variability in NAT activity between different biopsies from the same individual and among different patients, irrespective of the level of inflammation. nih.gov In the adult population with ulcerative colitis, there appears to be no significant correlation between the levels of 5-ASA metabolism and the degree of inflammation. nih.gov

This disparity suggests that the regulation of NAT activity in the inflamed gut differs between pediatric and adult patients. nih.gov While inflammation is a key determinant of Ac-5-ASA formation in children, other factors may play a more dominant role in adults, leading to more variable and less predictable metabolic patterns. These findings underscore the importance of age-related considerations in understanding the metabolism of 5-ASA and the formation of its primary metabolite, Ac-5-ASA.

Table 2: Differential Effects of Inflammation on Ac-5-ASA Formation

| Population | Correlation between Inflammation and NAT Activity | Key Findings | References |

| Pediatric | Significant Negative Correlation | NAT activity decreases with increasing colonic mucosal inflammation. | science.govnih.govresearchgate.net |

| Adult | No Significant Correlation | High variability in NAT activity, with no clear relationship to inflammation levels. | science.govnih.govresearchgate.net |

Pharmacological and Mechanistic Investigations of N Acetyl 5 Aminosalicylic Acid

Elucidating the Role of N-Acetyl-5-aminosalicylic Acid in Therapeutic Efficacy

The therapeutic relevance of Ac-5-ASA is a topic of ongoing discussion, with studies aiming to clarify its activity compared to 5-ASA and its status as a metabolite.

The debate over whether 5-ASA or its metabolite, Ac-5-ASA, is the primary effective therapeutic molecule for ulcerative colitis remains unresolved. science.govresearchgate.netnih.gov Research comparing the two compounds has yielded mixed results. In many assays, 5-ASA demonstrates more potent anti-inflammatory and antioxidant effects than Ac-5-ASA. nih.govnih.gov For instance, in cell-free systems, 5-ASA was found to be a more powerful antioxidant than N-acetyl-5-aminosalicylic acid. nih.govresearchgate.net

However, some studies report comparable potency in specific biological activities. The two compounds have been shown to have similar efficacy in inhibiting lipoxygenase, eicosanoid production, and lipid peroxidation. nih.gov One study suggested that Ac-5-ASA has an inhibitory effect on prostaglandin (B15479496) synthesis that is comparable to that of 5-ASA. oup.com Despite this, the therapeutic effects of topically administered Ac-5-ASA in the colonic mucosa are often considered minimal compared to 5-ASA. researchgate.netnih.gov This may be partly due to the slower uptake of Ac-5-ASA by colonocytes compared to 5-ASA. nih.gov

A study in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis provided evidence suggesting that 5-ASA, not Ac-5-ASA, is the predominant anti-inflammatory agent. nih.gov In this research, 5-ASA treatment significantly improved inflammation markers in N-acetyltransferase (NAT) knockout mice, which cannot metabolize 5-ASA to Ac-5-ASA, but not in wild-type mice that could perform this conversion. science.govnih.gov

| Compound | Potency Compared to 5-ASA | Source |

|---|---|---|

| N-Acetyl-5-aminosalicylic acid | Less Potent | nih.gov |

| 4-Aminosalicylic acid | Less Potent | nih.gov |

| Balsalazide (B1667723) | More Potent | nih.gov |

N-Acetyl-5-aminosalicylic acid is widely regarded as the principal, yet inactive, metabolite of 5-ASA. tga.gov.aukarger.comspandidos-publications.com This classification stems from the process of acetylation, where 5-ASA is metabolized in the intestinal mucosa and liver by N-acetyltransferase 1 (NAT1) into Ac-5-ASA. karger.comresearchgate.net This conversion is also performed by gut microbes. nih.gov The resulting Ac-5-ASA is then primarily eliminated through feces and urine. nih.govtga.gov.auhres.ca

The perception of Ac-5-ASA as inactive is supported by several observations. Its therapeutic efficacy is considered lower than that of its parent compound, 5-ASA. karger.com A systematic review concluded that in two out of three placebo-controlled trials, Ac-5-ASA was shown to be inactive. oup.com Some researchers theorize that for 5-ASA to be effective, it must remain in its unmodified form in the colon. nih.gov

However, this view is not entirely definitive. Higher mucosal concentrations of Ac-5-ASA, along with 5-ASA, have been found in ulcerative colitis patients who are in endoscopic remission. researchgate.netresearchgate.net This has led to the suggestion that Ac-5-ASA could serve as a biomarker for the efficacy of 5-ASA treatment. spandidos-publications.comresearchgate.netmedchemexpress.com Despite being considered therapeutically non-active because it is quickly secreted from intestinal epithelia, Ac-5-ASA may still possess anti-inflammatory potential if it can be retained within the intestinal tissues. nih.gov

Despite often being labeled "inactive," Ac-5-ASA possesses intrinsic biological activities. It has been shown to scavenge free radicals and reduce DNA base hydroxylation. medchemexpress.com Some reports indicate that Ac-5-ASA can inhibit prostaglandin synthesis to a degree comparable with 5-ASA and is therapeutically active when administered as an enema to patients with ulcerative colitis. oup.com

Mechanistically, it is suggested that Ac-5-ASA binds to the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear hormone receptor. youtube.com This binding is proposed to induce the translocation of PPAR-γ to the cell nucleus, where it forms a complex that regulates the transcription of genes involved in inflammation. youtube.com However, unlike its prodrug form sulfasalazine (B1682708), Ac-5-ASA does not inhibit 15-hydroxy prostaglandin dehydrogenase (PGDH). caymanchem.com

Analysis of N-Acetyl-5-aminosalicylic Acid as an "Inactive" Metabolite in Inflammatory Bowel Disease

Cellular and Molecular Mechanisms of N-Acetyl-5-aminosalicylic Acid Interactions

At the cellular and molecular level, Ac-5-ASA interacts with key components of the inflammatory cascade, including cytokine receptors and reactive oxygen species.

N-Acetyl-5-aminosalicylic acid, along with its parent compound, has been shown to interfere with key pro-inflammatory pathways. One significant mechanism is the impairment of interferon-gamma (IFN-γ) binding to its receptor. tandfonline.com At a concentration of 10 mM, Ac-5-ASA was found to reduce IFN-γ binding to colonic epithelial cells by 24%. caymanchem.com Studies have reported that both 5-ASA and Ac-5-ASA have a similar potency at inhibiting the action of interferon-γ. nih.gov IFN-γ is a critical pro-inflammatory cytokine that can impair the gut's epithelial barrier function, and inhibiting its effects is a key anti-inflammatory mechanism. tandfonline.comnih.gov

| Compound | Concentration | Inhibition of IFN-γ Binding to Colonic Epithelial Cells | Source |

|---|---|---|---|

| N-Acetyl-5-aminosalicylic acid | 10 mM | 24% | caymanchem.com |

N-Acetyl-5-aminosalicylic acid exhibits antioxidant properties, although it is generally considered less potent than 5-ASA in this regard. nih.govnih.gov It is capable of scavenging reactive oxygen species (ROS), which are implicated in the oxidative stress that characterizes inflammatory bowel disease. caymanchem.com

Specifically, Ac-5-ASA can scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays and inhibit the hydroxylation of DNA bases stimulated by hydroxyl radicals. caymanchem.com It has an IC50 value ranging from 0.04 to 1.3 mM for the inhibition of •OH radical-stimulated DNA base hydroxylation. medchemexpress.com While 5-ASA is more potent as an antioxidant in both cell-free and intact-cell assays, Ac-5-ASA has been reported to have similar potency in scavenging hypochlorous acid (HOCl). nih.govresearchgate.net This ability to mitigate oxidative damage represents a key aspect of its biological activity. medchemexpress.comcaymanchem.com

Inhibition of Oxidative DNA Damage (e.g., Base Hydroxylation)

N-Acetyl-5-aminosalicylcic acid, a primary metabolite of the anti-inflammatory agent 5-aminosalicylic acid (5-ASA), demonstrates notable antioxidant properties. caymanchem.com Research has shown that N-acetyl-5-aminosalicylic acid can inhibit base hydroxylation in DNA that is stimulated by hydroxyl radicals. caymanchem.com In a cell-free assay, a 100 µM concentration of the compound was effective in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. caymanchem.com

While its parent compound, 5-ASA, is considered a more potent antioxidant in some cell-free systems, N-acetyl-5-aminosalicylic acid retains the capacity to modulate oxidative damage. researchgate.net Studies comparing various salicylates found that 5-ASA and balsalazide were more powerful antioxidants than N-acetyl-5-aminosalicylic acid. researchgate.net The underlying mechanism for these protective effects is linked to the scavenging of oxygen-derived free radicals, which are implicated in the DNA damage that can contribute to carcinogenesis in the context of chronic inflammation. researchgate.netnih.gov The ability of N-acetyl-5-aminosalicylic acid to counteract base hydroxylation specifically points to a protective role against a key form of oxidative DNA damage. caymanchem.com

Interaction with Specific Enzymatic Pathways (e.g., Prostaglandin 15-hydroxydehydrogenase)

The interaction of N-acetyl-5-aminosalicylic acid with enzymatic pathways, particularly those involved in prostaglandin metabolism, distinguishes it from its parent compounds. Unlike sulfasalazine, N-acetyl-5-aminosalicylic acid does not inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.com This enzyme is crucial for the degradation of prostaglandin E2 (PGE2), a key mediator in inflammation and colorectal tumor growth. nih.gov

In contrast, the parent compound 5-ASA has been shown to modulate the prostaglandin profile, partly through an effect on 15-PGDH. nih.govnih.gov Studies have demonstrated that 5-ASA can induce the expression of 15-PGDH in colon cancer cells, thereby promoting the breakdown of pro-inflammatory prostaglandins. nih.gov The finding that N-acetyl-5-aminosalicylic acid lacks this inhibitory activity on 15-PGDH represents a significant point of differentiation in its pharmacological profile compared to sulfasalazine and 5-ASA. caymanchem.com This suggests that any anti-inflammatory effects of N-acetyl-5-aminosalicylic acid are likely not mediated through the modulation of this specific prostaglandin-degrading enzyme.

Investigation of Transporter-Mediated Efflux Mechanisms (e.g., Multidrug Resistance-Associated Protein 2 in Caco-2 Cells)

A significant area of investigation for N-acetyl-5-aminosalicylic acid has been its transport across intestinal epithelial cells, with a focus on efflux mechanisms. Research utilizing Caco-2 cell monolayers, a model for the human intestinal barrier, has identified N-acetyl-5-aminosalicylic acid as a substrate for the ATP-dependent efflux transporter, Multidrug Resistance-Associated Protein 2 (MRP2). researchgate.netmdpi.com In contrast, its parent compound, 5-ASA, is not a substrate for MRP2 or P-glycoprotein. researchgate.netpharmacompass.com

Studies show that N-acetyl-5-aminosalicylic acid, when formed intracellularly from 5-ASA, is preferentially discharged in the apical direction (into the intestinal lumen) compared to the basolateral direction. researchgate.netnih.gov In one study, the amount of N-acetyl-5-aminosalicylic acid discharged into the apical chamber was 8.1-fold higher than into the basolateral chamber after a four-hour incubation period. nih.gov The basolateral-to-apical apparent permeability (PappBA) was found to be significantly higher than the apical-to-basolateral permeability (PappAB), with a reported PappBA/PappAB ratio of 4.89, confirming the active efflux. mdpi.com

This MRP2-mediated efflux can be inhibited by specific compounds. The MRP inhibitor MK571 and the flavonoid quercetin (B1663063) have been shown to significantly decrease the apically directed efflux of N-acetyl-5-aminosalicylic acid. mdpi.comnih.govnih.gov This inhibition leads to an increased intracellular accumulation of the compound. researchgate.net Conversely, inhibitors of other transporters, such as quinidine (B1679956) (a P-glycoprotein inhibitor) and mitoxantrone (B413) (a BCRP inhibitor), had no effect on its transport, further specifying the role of MRP2. nih.gov

Table 1: Effect of Inhibitors on N-Acetyl-5-aminosalicylic Acid (Ac-5-ASA) Efflux in Caco-2 Cells

| Compound | Transporter Target | Effect on Efflux Ratio (PappBA/PappAB) | Reference |

|---|---|---|---|

| Control | - | 4.89 | mdpi.com |

| Quercetin | MRP Inhibitor | Ratio decreased to 1.05 | nih.gov |

| MK571 | MRP Inhibitor | Ratio decreased to 1.07 | nih.gov |

| Quinidine | P-glycoprotein Inhibitor | No significant effect | nih.gov |

| Mitoxantrone | BCRP Inhibitor | No significant effect | nih.gov |

Analytical Methodologies for N Acetyl 5 Aminosalicylic Acid Quantification in Research

Advanced Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of Ac-5-ASA analysis. These techniques separate Ac-5-ASA from its parent compound and other metabolites, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) for N-Acetyl-5-aminosalicylic Acid Determination

HPLC is a widely employed method for the determination of Ac-5-ASA in various biological matrices. upce.cznih.gov A common approach involves reversed-phase chromatography, utilizing a C18 column to separate the analytes. nih.govresearchgate.net For instance, one method uses a Purospher RP-18e column (250-4 mm, 5 µm) with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, coupled with UV photodiode-array detection at a wavelength of 313 nm. upce.cznih.gov The total analysis time for such a method can be around 23 minutes with a flow rate of 1 ml/min. nih.gov Another HPLC method developed for plasma analysis uses a C18 column with a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) at a flow rate of 0.2 mL/min. nih.govresearchgate.net The lower limit of quantification (LLOQ) for Ac-5-ASA in plasma has been reported to be as low as 126 pmol/ml. nih.govsemanticscholar.org

Table 1: Examples of HPLC Methods for N-Acetyl-5-aminosalicylic Acid Determination

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Purospher RP-18 e (250-4 mm, 5 µm) upce.cznih.gov | C18 nih.govresearchgate.net |

| Mobile Phase | Acetonitrile–0.005 M ammonium acetate buffer pH 3 (15:85, v/v) upce.cz | 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v) nih.govresearchgate.net |

| Detection | UV Photodiode-array (λ = 313 nm) upce.cznih.gov | Tandem Mass Spectrometry nih.govresearchgate.net |

| Flow Rate | 1 mL/min nih.gov | 0.2 mL/min nih.govresearchgate.net |

| Analysis Time | 23 min nih.gov | Not specified |

| LLOQ (Plasma) | 126 pmol/mL nih.govsemanticscholar.org | 50 ng/mL nih.govresearchgate.net |

Integration of Mass Spectrometry with HPLC (e.g., ESI-MS/MS) for Enhanced Specificity

To achieve higher specificity and sensitivity, HPLC is often coupled with tandem mass spectrometry (MS/MS), typically using an electrospray ionization (ESI) source. nih.govresearchgate.net This combination, known as LC-MS/MS, allows for the selective detection of Ac-5-ASA even in complex biological samples. One validated HPLC-ESI-MS/MS method for human plasma operates in negative ionization mode with multiple reaction monitoring (MRM). nih.govresearchgate.net The specific mass transition monitored for Ac-5-ASA is m/z 194→150 and 194→107. nih.govresearchgate.net In positive-ion ESI-MS, the protonated molecule [M+H]+ for Ac-5-ASA appears at m/z 196. upce.cz The limit of quantification (LOQ) for this method was found to be 50 ng/mL, with a linear range up to 4000 ng/mL. nih.govresearchgate.net The precision of these methods is high, with within- and between-batch relative standard deviation (R.S.D.%) values for Ac-5-ASA reported to be ≤ 8.0% and ≤ 10%, respectively. nih.govresearchgate.net

Table 2: Performance Characteristics of an HPLC-ESI-MS/MS Method for N-Acetyl-5-aminosalicylic Acid

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govresearchgate.net |

| MRM Transitions | m/z 194→150 and 194→107 nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 50 ng/mL nih.govresearchgate.net |

| Linearity Range | Up to 4000 ng/mL nih.govresearchgate.net |

| Within-batch Precision (R.S.D.%) | ≤ 8.0% nih.govresearchgate.net |

| Between-batch Precision (R.S.D.%) | ≤ 10% nih.govresearchgate.net |

| Within-batch Accuracy (bias%) | -7.9% to 8.0% nih.gov |

| Between-batch Accuracy (bias%) | -7.9% to 8.0% nih.gov |

Spectrofluorimetric Detection in Liquid Chromatography

Fluorescence detection offers another sensitive option for quantifying Ac-5-ASA following HPLC separation. upce.cznih.gov This method takes advantage of the native fluorescence of the compound. In one such method, the column effluent is monitored using a fluorescence detector with an excitation wavelength (λexc) of 300 nm and an emission wavelength (λemiss) of 406 nm. upce.cznih.govsemanticscholar.org This detection technique has been successfully applied in pharmacokinetic studies and can be used in tandem with UV detection to confirm the identity of the analyte. upce.cznih.gov A sensitive HPLC method for rectal tissue biopsies also employed fluorescence detection, achieving detection limits of 0.2 ng/mg of tissue for Ac-5-ASA. nih.gov

Electroanalytical Approaches for N-Acetyl-5-aminosalicylic Acid Analysis

Electroanalytical methods present a rapid and cost-effective alternative to chromatographic techniques for the determination of aminosalicylates. scielo.brresearchgate.net While much of the research focuses on the parent compound, 5-ASA, the principles can be extended to its acetylated metabolite. Techniques like square wave voltammetry using pencil graphite (B72142) electrodes have been developed for 5-ASA, demonstrating high sensitivity with a limit of detection in the nanomolar range. scielo.brscielo.br These methods rely on the electrochemical oxidation of the analyte. acs.org For Ac-5-ASA, which is electrochemically active, similar approaches could be adapted, although specific methods are less commonly reported in the literature compared to those for 5-ASA.

Sample Preparation and Extraction Protocols for Biological Specimens

The accurate quantification of Ac-5-ASA in biological samples necessitates efficient extraction and cleanup procedures to remove interfering substances.

Methodologies for N-Acetyl-5-aminosalicylic Acid Recovery from Plasma, Urine, and Tissue Homogenates

A variety of sample preparation protocols have been established for different biological matrices.

Urine: For urine samples, a simple dilution followed by protein precipitation is often employed. tandfonline.com For instance, a urinary sample can be diluted with a phosphate (B84403) buffer, and then methanol (B129727) is added to precipitate proteins. tandfonline.comdoi.org The supernatant is then centrifuged and analyzed. tandfonline.comdoi.org Another method for determining Ac-5-ASA in urine involves direct extraction from an acidified specimen. nih.govpopline.org

Tissue Homogenates: To analyze Ac-5-ASA in tissue, such as rectal biopsies, the tissue is first homogenized. nih.gov A common procedure involves derivatization with propionic anhydride (B1165640) followed by protein precipitation with methanol. nih.gov A liquid-liquid extraction procedure can also be used to isolate Ac-5-ASA from intestinal biopsy samples prior to HPLC analysis. nih.gov

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Acetyl-5-aminosalicylic acid | Ac-5-ASA |

| 5-Aminosalicylic acid | 5-ASA |

| Acetonitrile | - |

| Ammonium acetate | - |

| Acetic acid | - |

| Methanol | - |

| Perchloric acid | - |

| Diethyl ether | - |

| Ethyl acetate | - |

| Propionic anhydride | - |

| N-propionyl-5-ASA | - |

| 4-aminosalicylic acid | 4-ASA |

Strategies for Differentiating Endogenous Metabolites from Derivatization Products

In the quantitative analysis of 5-aminosalicylic acid (5-ASA) and its primary metabolite, N-Acetyl-5-aminosalicylic acid (Ac-5-ASA), a significant analytical challenge arises from the potential for the parent drug, 5-ASA, to be artificially acetylated during sample preparation, a process known as derivatization. This can lead to an overestimation of the true endogenous levels of Ac-5-ASA. To ensure analytical accuracy, researchers have developed specific strategies to distinguish between the Ac-5-ASA originally present in the biological sample (endogenous metabolite) and the Ac-5-ASA formed from 5-ASA during the analytical process (derivatization product).

One established method involves the derivatization of 5-ASA's primary aromatic amino group into a more lipophilic compound to improve its extraction and chromatographic properties. nih.gov When using an acetylating agent like acetic anhydride, a common approach is to divide each biological sample into two aliquots. upce.cz One aliquot is processed and extracted without the acetylation step, providing a baseline measurement of the endogenous N-acyl-metabolites. The second aliquot undergoes derivatization with acetic anhydride before extraction and analysis. The amount of endogenous Ac-5-ASA is determined from the first analysis, while the second analysis quantifies the total amount (endogenous + derivatized). By subtracting the result of the first analysis from the second, the concentration of the parent 5-ASA can be calculated. upce.cz

A more direct and often preferred strategy is to use a different acylating agent that creates a derivative distinct from the endogenous metabolite. For instance, propionic anhydride can be used to convert 5-ASA into N-propionyl-5-aminosalicylic acid (Prop-5-ASA). nih.govresearchgate.net This derivatization product has a different molecular weight and chromatographic retention time than Ac-5-ASA, allowing for their complete separation and individual quantification in a single chromatographic run, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly with LC-MS/MS, to correct for variability in sample processing and matrix effects. researchgate.net In this context, a SIL-IS for Ac-5-ASA (e.g., N-acetyl-5-ASA-D3) is added to the sample at the beginning of the workflow to accurately quantify the endogenous metabolite. researchgate.netsemanticscholar.org When 5-ASA is also being quantified via derivatization, a separate SIL-IS for 5-ASA (e.g., 5-ASA-D3) is also added. This is then derivatized along with the endogenous 5-ASA to form a stable isotope-labeled derivative (e.g., N-propionyl-5-ASA-D3), ensuring the most accurate quantification of the parent drug by correcting for any inconsistencies in the derivatization reaction and extraction efficiency. researchgate.net

Method Validation Parameters for N-Acetyl-5-aminosalicylic Acid Quantification

The validation of analytical methods is critical to ensure that the data generated in research studies are reliable, reproducible, and accurate. For the quantification of N-Acetyl-5-aminosalicylic acid, validation is performed according to established guidelines, assessing a range of specific parameters.

Assessment of Linearity, Sensitivity, Precision, and Accuracy

Method validation for Ac-5-ASA quantification involves a rigorous assessment of its performance characteristics.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For Ac-5-ASA, calibration curves are typically generated by plotting the peak area ratio of the analyte to its internal standard against a series of known concentrations. The relationship is assessed using a linear regression model. semanticscholar.org

Sensitivity: The sensitivity of the method is determined by its Limit of Quantification (LOQ), which is the lowest concentration of Ac-5-ASA in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov For Ac-5-ASA in human plasma, LOQs are commonly reported in the low nanogram per milliliter (ng/mL) range, which is sufficient for research applications. semanticscholar.orgnih.gov

Precision: Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD%) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). semanticscholar.org

Accuracy: Accuracy assesses the closeness of the mean test results obtained by the method to the true value. It is determined by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) and is expressed as the percentage of the nominal concentration or bias. semanticscholar.orgnih.gov

The table below summarizes typical validation parameters from published LC-MS/MS methods for the quantification of N-Acetyl-5-aminosalicylic acid in human plasma.

| Parameter | N-Acetyl-5-aminosalicylic acid | Source |

|---|---|---|

| Linearity Range | 10 - 2000 ng/mL | semanticscholar.org |

| Limit of Quantification (LOQ) | 50 ng/mL | nih.gov |

| Intra-day Precision (%RSD) | ≤ 8.0% | nih.gov |

| 0.99% - 5.67% | semanticscholar.org | |

| Inter-day Precision (%RSD) | ≤ 10% | nih.gov |

| 1.72% - 4.89% | semanticscholar.org | |

| Intra-day Accuracy (%Bias) | -8.4% to 7.9% | nih.gov |

| 99.64% to 106.22% of nominal | semanticscholar.org | |

| Inter-day Accuracy (%Bias) | -7.9% to 8.0% | nih.gov |

| 100.71% to 104.27% of nominal | semanticscholar.org |

Evaluation of Selectivity and Stability in Research Applications

Beyond the core parameters, ensuring the method is selective and that the analyte is stable throughout the analytical process is paramount for research applications.

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. For Ac-5-ASA, this includes the parent drug (5-ASA), other metabolites, and endogenous compounds in the biological fluid (e.g., plasma). upce.cznih.gov In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation (e.g., using a C18 or HILIC column) and the high specificity of tandem mass spectrometry, which monitors a unique precursor-to-product ion transition for the analyte and its internal standard. nih.govechevarne.com Selectivity is typically verified by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of Ac-5-ASA. semanticscholar.org

Stability: The stability of Ac-5-ASA in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This ensures that the measured concentration reflects the true concentration at the time of sample collection. It is noteworthy that Ac-5-ASA is significantly more stable than its parent compound, 5-ASA, which is prone to degradation. hilarispublisher.com Stability assessments typically include:

Freeze-Thaw Stability: Evaluates the analyte's stability after repeated cycles of freezing and thawing.

Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

Long-Term Stability: Confirms analyte stability in the matrix when stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

The table below presents findings on the stability and recovery of N-Acetyl-5-aminosalicylic acid from a validated research method.

| Parameter | Finding for N-Acetyl-5-aminosalicylic acid | Source |

|---|---|---|

| Selectivity | No significant interference observed at the retention times of the analyte and internal standard in blank plasma. | semanticscholar.org |

| Extraction Recovery | >95% at three concentration levels (100, 1000, and 4000 ng/mL) with RSD% ≤ 10%. | nih.gov |

| Mean recovery of 78.8% reported in another study. | researchgate.net | |

| Freeze-Thaw Stability | Stable through freeze-thaw cycles. | semanticscholar.org |

| Bench-Top Stability | Stable during the period of sample processing at room temperature. | semanticscholar.org |

| Post-Operative Stability | Stable in the processed state before analysis. | semanticscholar.org |

Preclinical and Translational Studies Involving N Acetyl 5 Aminosalicylic Acid

In Vitro Research Models

In vitro models have been instrumental in characterizing the fundamental properties of Ac-5-ASA at a cellular and biochemical level.

Caco-2 Cell Monolayers for Transport and Permeability Studies

The Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, serves as a valuable model for studying drug transport and permeability across the intestinal barrier. Studies using Caco-2 cells have revealed that the transport of Ac-5-ASA is directional. The permeability from the basolateral (blood) side to the apical (lumen) side is significantly higher than in the opposite direction, with a reported PappBA/PappAB ratio of 4.89. nih.gov This suggests an active efflux mechanism.

Further investigations have identified the multidrug resistance-associated protein 2 (MRP2) as the transporter responsible for this apical efflux of Ac-5-ASA from Caco-2 cells. nih.govnih.gov The use of MRP inhibitors, such as MK571 and quercetin (B1663063), has been shown to inhibit this transport, reducing the permeability ratio to nearly 1. nih.govmdpi.com This indicates that these inhibitors effectively block the efflux of Ac-5-ASA. nih.gov In contrast, inhibitors of other transporters like quinidine (B1679956) and mitoxantrone (B413) did not affect Ac-5-ASA transport, further confirming the specific role of MRP2. nih.gov

| Parameter | Value | Condition | Reference |

| PappBA/PappAB Ratio | 4.89 | No inhibitor | nih.gov |

| PappBA/PappAB Ratio | 1.05 | With Quercetin | nih.gov |

| PappBA/PappAB Ratio | 1.07 | With MK571 | nih.gov |

Cell-Free Assays for Biochemical Activity (e.g., Radical Scavenging)

Cell-free assays have been employed to directly assess the biochemical activities of Ac-5-ASA, particularly its antioxidant capabilities. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Ac-5-ASA demonstrated the ability to scavenge free radicals at a concentration of 100 µM. caymanchem.com Additionally, it has been shown to inhibit the hydroxylation of DNA bases stimulated by hydroxyl radicals, with IC50 values ranging from 0.04 to 1.3 mM. caymanchem.commedchemexpress.com However, it does not affect basal hydroxylation. medchemexpress.com

While Ac-5-ASA exhibits antioxidant properties, some studies suggest that its parent compound, 5-ASA, is a more potent antioxidant in both cell-free and intact-cell assays. nih.govresearchgate.net Nevertheless, both compounds have shown similar potency in inhibiting lipoxygenase, eicosanoid production, and interferon-γ action. nih.gov

In Vivo Animal Model Investigations

Animal models, primarily rodents, have been crucial for understanding the pharmacokinetic profile and therapeutic potential of Ac-5-ASA in a physiological context.

Pharmacokinetic Profiling and Tissue Distribution Studies in Rodent Models

Following oral administration of 5-ASA to rats, Ac-5-ASA is detected along with its parent compound in the intestinal membrane, plasma, and urine. nih.govresearchgate.net The distribution of 5-ASA and Ac-5-ASA along the gastrointestinal tract changes over time. At 3 hours post-administration, they are predominantly found in the small intestine, while at 8 hours, they are mostly detected in the colonic region. researchgate.net

Studies in rats have shown that after repeated oral administration of 5-ASA, there is a distinct accumulation of both mesalamine and its metabolite, N-acetyl-5-ASA. fda.gov Rats are efficient acetylators, leading to higher plasma concentrations of Ac-5-ASA compared to species like dogs, which are poor acetylators. fda.gov The formation of Ac-5-ASA occurs in the liver, intestinal lumen, and colonic epithelial cells via N-acetyltransferases. caymanchem.com

Assessment of N-Acetyl-5-aminosalicylic Acid in Inflammatory Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis)

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used model for inflammatory bowel disease. Research using this model has explored the roles of 5-ASA and its metabolite Ac-5-ASA in intestinal inflammation. nih.govresearchgate.net It has been observed that acute colitis induced by DSS can reduce the capacity for 5-ASA metabolism in the colon. researchgate.net This suggests that the inflammatory state itself can alter the conversion of 5-ASA to Ac-5-ASA. researchgate.netscience.gov

One hypothesis is that 5-ASA is the primary therapeutic molecule, and a decrease in its metabolism to Ac-5-ASA may enhance its therapeutic effect. science.gov Studies in N-acetyltransferase (NAT) knockout mice with DSS-induced colitis showed that 5-ASA treatment significantly restored colon length and decreased myeloperoxidase activity, an indicator of inflammation, to a greater extent than in wild-type mice. science.gov This supports the idea that reduced acetylation of 5-ASA could be beneficial in the context of colitis. science.gov

Human Research: N-Acetyl-5-aminosalicylic Acid as a Biomarker in Clinical Studies

In the clinical setting, Ac-5-ASA has emerged as a significant biomarker for monitoring 5-ASA therapy in patients with inflammatory bowel disease. caymanchem.com Urinary levels of Ac-5-ASA are used to assess patient adherence to 5-ASA treatment. caymanchem.com

Furthermore, studies have investigated the relationship between mucosal concentrations of Ac-5-ASA and endoscopic activity in patients with ulcerative colitis. A prospective, cross-sectional study found that mucosal concentrations of both 5-ASA and Ac-5-ASA were significantly higher in patients in endoscopic remission (Mayo endoscopic subscore of 0) compared to those with active disease. nih.gov This suggests that higher local concentrations of the metabolite are associated with better clinical outcomes. nih.govresearchgate.net

| Patient Group | Median Ac-5-ASA Concentration (ng/mg) | P-value | Reference |

| MES = 0 (Sigmoid Colon) | 21.2 | 0.022 | nih.gov |

| MES ≥ 1 (Sigmoid Colon) | 5.81 | 0.022 | nih.gov |

These findings highlight the potential of mucosal Ac-5-ASA concentrations as a biomarker for the efficacy of 5-ASA treatment. nih.gov Additionally, research has identified that gut microbial enzymes can inactivate 5-ASA by converting it to Ac-5-ASA, and the presence of certain bacterial acetyltransferases has been linked to a higher risk of treatment failure. massgeneral.org

Plasma and Urinary Levels as Markers of 5-Aminosalicylic Acid Metabolism and Adherence

The measurement of N-Acetyl-5-aminosalicylic acid (Ac-5-ASA) in plasma and urine serves as a critical tool for understanding the metabolism of its parent compound, 5-aminosalicylic acid (5-ASA), and for monitoring patient adherence to therapy. caymanchem.com Once 5-ASA is absorbed systemically, it is extensively metabolized to Ac-5-ASA, which is then primarily excreted in the urine. chemicalbook.com Consequently, urinary levels of Ac-5-ASA are a reliable indicator of systemic drug exposure and are frequently used to assess whether patients are taking their medication as prescribed. caymanchem.com

Research has focused on establishing specific urinary concentration thresholds to distinguish between adherence and non-adherence. A study involving healthy volunteers taking a multi-matrix release (MMX) formulation of mesalazine established distinct cut-off levels for non-adherence based on the dosing schedule. High-performance liquid chromatography (HPLC) was validated as a sensitive and reproducible method for these measurements. The findings from this research provide a quantitative basis for using urinary Ac-5-ASA levels in a clinical or trial setting to objectively monitor adherence.

Table 1: Urinary Cut-Off Levels for MMX-Mesalazine Non-Adherence

| Dosing Schedule | Cut-Off Level for Non-Adherence (mg (NAc-)5-ASA / mmol creatinine) |

|---|---|

| Once Daily (OD) | 9.67 |

| Twice Daily (BID) | 15.39 |

Data sourced from a study on healthy volunteers to establish urinary thresholds for non-adherence monitoring.

Correlation of Mucosal N-Acetyl-5-aminosalicylic Acid Concentrations with Endoscopic Remission

Investigations into the local concentrations of N-Acetyl-5-aminosalicylic acid (Ac-5-ASA) within the colonic mucosa have revealed a significant correlation with the state of the disease in patients with ulcerative colitis (UC). d-nb.infonih.gov Multiple studies have demonstrated that higher mucosal concentrations of both 5-ASA and its metabolite, Ac-5-ASA, are strongly associated with endoscopic remission. karger.comnih.govresearchgate.net This suggests that achieving an adequate local concentration of the drug and its metabolite is linked to therapeutic efficacy. d-nb.info

A prospective, cross-sectional study specifically analyzed the relationship between mucosal Ac-5-ASA levels and endoscopic activity, as measured by the Mayo Endoscopic Subscore (MES). The results showed that patients in endoscopic remission (MES 0) had significantly higher median concentrations of Ac-5-ASA in the sigmoid colon compared to those with active disease (MES ≥ 1). nih.gov These findings suggest that Ac-5-ASA, far from being merely an inert byproduct, may serve as a valuable biomarker for the efficacy of 5-ASA treatment at the site of inflammation. nih.gov It remains a topic of discussion whether these higher concentrations directly contribute to remission or are a result of improved absorption and metabolism by a healthier, less inflamed colonic epithelium. d-nb.inforesearchgate.net

Table 2: Mucosal Ac-5-ASA Concentration by Endoscopic Activity in Ulcerative Colitis

| Endoscopic Status (Mayo Endoscopic Subscore) | Median Mucosal Ac-5-ASA Concentration (ng/mg) |

|---|---|

| MES 0 (Remission) | 21.2 |

| MES ≥ 1 (Active Disease) | 5.81 |

Data from a study measuring Ac-5-ASA concentrations in the sigmoid colon of patients with ulcerative colitis. nih.gov

Fetal and Maternal Disposition Research of N-Acetyl-5-aminosalicylic Acid

The disposition of N-Acetyl-5-aminosalicylic acid (Ac-5-ASA) in pregnant and lactating women undergoing treatment for inflammatory bowel disease has been a subject of pharmacokinetic research. Studies show that Ac-5-ASA crosses the placenta and is detectable in fetal circulation. researchgate.netnih.gov

One study involving nine pregnant women found that while the parent compound 5-ASA was lower in fetal plasma than in maternal plasma, Ac-5-ASA was present in all fetal samples, with levels being similar to those in the mother at the time of delivery. researchgate.netnih.gov Another report, analyzing women treated with sulfasalazine (B1682708), which metabolizes to 5-ASA, provided specific concentration ranges in various maternal and fetal compartments. doctorlib.org

Furthermore, Ac-5-ASA is excreted into breast milk. researchgate.netnih.gov Research in lactating women has shown that Ac-5-ASA concentrations in milk can be variable and tend to be higher than in maternal plasma. researchgate.netnih.gov This body of research is crucial for understanding the extent of fetal and neonatal exposure to the metabolite.

Table 3: Reported Concentrations of N-Acetyl-5-aminosalicylic Acid in Maternal and Fetal Fluids

| Fluid/Tissue | Concentration | Study Population Details |

|---|---|---|

| Amniotic Fluid (16 weeks) | 0.07–0.77 mcg/mL | Mothers on sulfasalazine 3 g/day . doctorlib.org |

| Maternal Plasma (Term) | 0.31–1.27 mcg/mL | Mothers on sulfasalazine 3 g/day . doctorlib.org |

| Cord Plasma (Term) | 0.29–1.80 mcg/mL | Mothers on sulfasalazine 3 g/day . doctorlib.org |

| Fetal Plasma | Similar levels to mother at delivery | Mothers on pure 5-ASA preparations. nih.gov |

| Fetal Plasma | ≤18 µmol/L | Mothers on prolonged-release mesalazine. chemicalbook.com |

| Maternal Plasma | ≤7.5 µmol/L | Mothers on prolonged-release mesalazine. chemicalbook.com |

| Breast Milk | 4.4 to 47.5 µmol/L (Mean) | Mothers on prolonged-release mesalazine. chemicalbook.com |

Research on N Acetyl 5 Aminosalicylic Acid Derivatives and Analogues

Synthetic Methodologies for N-Acetyl-5-aminosalicylic Acid Derivatives

The synthesis of N-acetyl-5-aminosalicylic acid and its derivatives often begins with its parent compound, 5-aminosalicylic acid (5-ASA), or a protected precursor like 5-nitrosalicylic acid (5-NSA). Methodologies range from direct acetylation to multi-step syntheses for creating more complex prodrugs, such as amino acid conjugates.

One common laboratory-scale method involves the direct acetylation of 5-ASA using an acetylating agent like acetic anhydride (B1165640). A typical procedure includes dissolving 5-ASA in an anhydrous solvent, such as ethyl acetate (B1210297), and adding acetic anhydride, followed by purification. mdpi.com This method selectively acetylates the amino group.

The synthesis of amino acid derivatives, designed as colon-targeting prodrugs, follows a more complex route. For instance, the synthesis of 5-aminosalicyl-L-aspartic acid (5-ASA-Asp) and 5-aminosalicyl-alanine (5-ASA-ALA) often starts with 5-nitrosalicylic acid (5-NSA). doi.orgnih.gov This precursor is coupled with the desired amino acid methyl ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). doi.orgnih.gov The nitro group is then reduced to an amine, typically through hydrogenation using a palladium on carbon (Pd/C) catalyst. The final step involves hydrolysis of the methyl ester to yield the final amino acid conjugate. nih.gov

Other derivatives, such as N-propionyl-5-ASA, have also been synthesized for use as analytical standards in metabolic studies. mdpi.comupce.cz The synthesis involves reacting 5-ASA with propionic anhydride. mdpi.comupce.cz

Table 1: Synthetic Methodologies for N-Acetyl-5-aminosalicylic Acid and its Derivatives

| Derivative | Starting Material | Key Reagents/Process | Purpose of Synthesis |

|---|---|---|---|

| N-Acetyl-5-aminosalicylic acid | 5-Aminosalicylic acid (5-ASA) | Acetic anhydride, Ethyl acetate | Primary synthesis |

| 5-Aminosalicyl-L-aspartic acid (5-ASA-Asp) | 5-Nitrosalicylic acid (5-NSA) | L-aspartic acid dimethyl ester, Dicyclohexylcarbodiimide (DCC), Hydrogenation (Pd/C) | Prodrug development |

| 5-Aminosalicyl-L-glutamic acid (5-ASA-Glu) | 5-Nitrosalicylic acid (5-NSA) | L-glutamic acid, Dicyclohexylcarbodiimide (DCC) | Prodrug development |

| 5-Aminosalicyl-alanine (5-ASA-ALA) | 5-Nitrosalicylic acid (5-NSA) | Alanine methyl ester, Dicyclohexylcarbodiimide (DCC), Hydrogenation (Pd/C), NaOH hydrolysis | Prodrug development |

| N-Propionyl-5-aminosalicylic acid | 5-Aminosalicylic acid (5-ASA) | Propionic anhydride | Analytical standard |

Investigation of Modified N-Acetyl-5-aminosalicylic Acid Structures in Research Models

The biological properties and potential utility of N-acetyl-5-aminosalicylic acid analogues are assessed using a variety of in vitro and in vivo research models. These studies aim to characterize their stability, absorption, metabolism, and biological activity.

In vivo studies in animal models, primarily rats, are crucial for evaluating the pharmacokinetic properties of these derivatives. After oral administration of 5-ASA-Asp to rats, the prodrug was found to be stable in plasma, with very low systemic concentrations of 5-ASA or N-acetyl-5-ASA detected. doi.org A significant portion of the administered dose was recovered in the feces as the intact prodrug (43%) and as 5-ASA and N-acetyl-5-ASA (33%), suggesting that the prodrug is delivered to the large intestine where it is partially activated. doi.org Similarly, studies with 5-ASA-ALA in mice demonstrated its potential as a colon-targeting prodrug. nih.gov

In vitro models are employed to simulate conditions in the gastrointestinal tract and to study cellular transport and specific biological effects. Incubation of 5-ASA-Asp and 5-ASA-Glu with homogenates of the rat stomach and small intestine showed that the compounds were stable, with no release of 5-ASA. doi.org However, when incubated with cecal contents, 5-ASA was released, indicating that activation is dependent on the microbial enzymes present in the large intestine. doi.org Caco-2 cell monolayers, a model of the intestinal epithelium, have been used to assess the transport characteristics of derivatives like 5-ASA-ALA, which showed minimal absorption. nih.gov Other research has shown that N-acetyl-5-aminosalicylic acid can reduce interferon-γ (IFN-γ) binding to colonic epithelial cells and exhibits radical-scavenging activity in cell-free assays. caymanchem.com

Table 2: Research Models for Investigating Modified N-Acetyl-5-aminosalicylic Acid Structures

| Model System | Compound(s) Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Rat Model (Pharmacokinetics) | 5-ASA-Asp | Low systemic absorption; high recovery in feces, indicating colon targeting. | doi.org |

| Mouse Colitis Model | 5-ASA | The therapeutic effect was enhanced in N-acetyltransferase (NAT) knockout mice, suggesting 5-ASA is the active moiety. | science.gov |

| In Vitro Gut Content Incubation (Rat) | 5-ASA-Asp, 5-ASA-Glu | Stable in stomach and small intestine contents; released 5-ASA in cecal contents. | doi.org |

| Caco-2 Cell Monolayer | 5-ASA-ALA | Exhibited poor transport across the cell monolayer. | nih.gov |

| Colonic Epithelial Cells | N-Acetyl-5-aminosalicylic acid | Reduced IFN-γ binding by 24% at a 10 mM concentration. | caymanchem.com |

| Cell-Free Radical Scavenging Assay | N-Acetyl-5-aminosalicylic acid | Scavenged DPPH radicals and inhibited hydroxy radical-stimulated DNA base hydroxylation. | caymanchem.com |

Exploration of Structure-Activity Relationships in N-Acetyl-5-aminosalicylic Acid Analogues

Understanding the structure-activity relationship (SAR) of N-acetyl-5-aminosalicylic acid and its analogues is essential for designing more effective compounds. Research has focused on how modifications to the core structure influence stability, metabolic conversion, and biological activity.

A key structural feature is the N-acetyl group itself. The N-acetyl derivative of 5-ASA is significantly more stable than the parent compound under conditions that cause rapid degradation of 5-ASA. hilarispublisher.com This suggests that the free amino group in 5-ASA is crucial for its chemical instability. hilarispublisher.com This stability has implications for its role as a metabolite.

The biological activity of N-acetyl-5-aminosalicylic acid compared to 5-ASA is a subject of ongoing investigation. Some studies suggest that 5-ASA, and not its N-acetylated metabolite, is the primary therapeutic molecule. nih.gov For example, N-acetyl-5-aminosalicylic acid, unlike the prodrug sulfasalazine (B1682708), does not inhibit the enzyme 15-hydroxy prostaglandin (B15479496) dehydrogenase (PGDH), which is involved in inflammation. caymanchem.com

The design of prodrugs has provided further insights into SAR. Amino acid conjugates linked to 5-ASA via an amide bond have been explored as alternatives to azo-bond prodrugs like olsalazine (B1677275) and balsalazide (B1667723). hilarispublisher.com The choice of amino acid affects the rate of 5-ASA release in the colon. In vitro studies with rat cecal contents showed that after 16 hours, 5-ASA-Asp released 37% of its 5-ASA, whereas 5-ASA-Glu released only 8%. doi.org This highlights how subtle changes in the promoiety can significantly alter the activation profile of the prodrug. Other derivatives that have been identified or synthesized include N-formyl-5-ASA and N-butyryl-5-ASA, though their activities are less characterized. upce.cz

Table 3: Structure-Activity Relationship of N-Acetyl-5-aminosalicylic Acid Analogues

| Analogue/Derivative | Structural Modification | Key Activity/Property | Reference(s) |

|---|---|---|---|

| N-Acetyl-5-aminosalicylic acid | Acetylation of the 5-amino group | More chemically stable than 5-ASA. hilarispublisher.com Does not inhibit 15-hydroxy prostaglandin dehydrogenase. caymanchem.com | caymanchem.comhilarispublisher.com |

| 5-ASA-Asp (Aspartic Acid Conjugate) | Amide linkage to aspartic acid | Releases 37% of 5-ASA over 16 hours in rat cecal contents. | doi.org |

| 5-ASA-Glu (Glutamic Acid Conjugate) | Amide linkage to glutamic acid | Releases 8% of 5-ASA over 16 hours in rat cecal contents. | doi.org |

| Olsalazine | Azo-bond dimer of 5-ASA | Prodrug that delivers two molecules of 5-ASA upon cleavage by colonic bacteria. | hilarispublisher.com |

| Balsalazide | Azo-bond linkage to 4-aminobenzoyl-β-alanine | Prodrug that delivers 5-ASA upon cleavage by colonic bacteria. |

Future Directions and Emerging Research Avenues in N Acetyl 5 Aminosalicylic Acid Studies

Further Elucidation of Unresolved Mechanistic Aspects of N-Acetyl-5-aminosalicylic Acid in Biological Systems

The precise role of N-Acetyl-5-aminosalicylic acid (Ac-5-ASA) in biological systems remains an area of active investigation, with several mechanistic aspects yet to be fully understood. Ac-5-ASA is the primary metabolite of 5-aminosalicylic acid (5-ASA), a compound used in the management of inflammatory bowel disease (IBD). medchemexpress.com The conversion of 5-ASA to Ac-5-ASA is facilitated by N-acetyltransferase (NAT) enzymes in the liver, intestinal lumen, and colonic epithelial cells. caymanchem.com

A key unresolved question is whether Ac-5-ASA is merely an inactive metabolite or possesses its own therapeutic activity. science.govnih.gov While some studies suggest that Ac-5-ASA is therapeutically inactive, others indicate it may retain anti-inflammatory properties. nih.gov For instance, research has shown that Ac-5-ASA can scavenge free radicals and reduce DNA base hydroxylation, suggesting a potential role in mitigating mucosal inflammation. medchemexpress.com It has also been observed to inhibit the binding of interferon-γ to colonic epithelial cells. caymanchem.com However, unlike its parent compound, Ac-5-ASA does not inhibit 15-hydroxy prostaglandin (B15479496) dehydrogenase (PGDH). caymanchem.com

The anti-inflammatory effects of 5-ASA are thought to be mediated through various pathways, including the inhibition of prostaglandin and leukotriene synthesis, and the modulation of inflammatory mediators like interleukin-1 and tumor necrosis factor-alpha (TNF-α). ox.ac.ukfda.gov The structural similarity of 5-ASA to acetylsalicylic acid allows it to interfere with inflammation and cell proliferation by targeting pathways such as the cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling pathway. nih.gov Further research is necessary to determine to what extent Ac-5-ASA shares these mechanisms or possesses distinct biological activities. The ongoing debate about its pharmacological activity highlights the need for more in-depth studies to clarify its role.

Development of Predictive Tools Based on N-acetyltransferase Activity for Stratified Research Approaches

The activity of N-acetyltransferase (NAT) enzymes is a critical factor in the metabolism of 5-ASA to Ac-5-ASA, and this has significant implications for the therapeutic efficacy of 5-ASA. science.govresearchgate.net There is considerable interindividual variability in NAT activity, which can influence a patient's response to 5-ASA treatment. nih.gov This variability has led to the proposal of developing predictive tools based on NAT activity to stratify patients for more personalized research and therapeutic strategies. nih.govresearchgate.net

Research has shown that inflammation can decrease NAT activity in the colon of both mice and pediatric patients with ulcerative colitis. science.govresearchgate.net This decreased NAT activity could enhance the therapeutic effect of 5-ASA by reducing its conversion to the potentially less active Ac-5-ASA. science.govresearchgate.net In studies with mice, those with a knockout of NAT genes showed a more significant improvement in colitis symptoms when treated with 5-ASA compared to wild-type mice. nih.govresearchgate.net This suggests that individuals with lower NAT activity, or "slow acetylators," might benefit more from standard 5-ASA therapy. nih.gov

Conversely, "rapid acetylators" may experience reduced efficacy of 5-ASA due to its rapid conversion to Ac-5-ASA. nih.gov Therefore, a NAT activity assay could serve as a valuable predictive tool to forecast the effectiveness of 5-ASA therapy. nih.govresearchgate.net By identifying a patient's acetylator phenotype, clinicians could potentially tailor treatment approaches. For instance, rapid acetylators might require different formulations or co-administration of NAT inhibitors to enhance the local concentration and efficacy of 5-ASA in the colon. nih.gov Further research into the genetic polymorphisms of NAT1 and NAT2 enzymes and their impact on 5-ASA metabolism will be crucial for developing these predictive models. nih.govresearchgate.net

Innovation in Bioanalytical Techniques for Comprehensive Metabolomic Profiling

Advances in bioanalytical techniques are essential for a deeper understanding of the pharmacokinetics and metabolic fate of Ac-5-ASA and its parent compound. The development of robust and sensitive methods for the simultaneous quantification of 5-ASA and Ac-5-ASA in various biological matrices, such as plasma, urine, and tissue homogenates, is a key area of innovation. researchgate.netsemanticscholar.org

High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV-photodiode array and fluorescence detectors, has been a cornerstone for analyzing these compounds. researchgate.netupce.cz To improve the reliability of determining the parent 5-ASA, derivatization techniques have been employed to create more lipophilic compounds that are more easily extractable. upce.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly accurate and sensitive method for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma. semanticscholar.org These methods have been validated over a linear concentration range and have demonstrated good precision and accuracy. semanticscholar.org

Other analytical approaches, such as micellar electrokinetic chromatography and differential pulse voltammetry, have also been reported for the determination of 5-ASA. researchgate.netacs.org The continuous improvement of these techniques, including sample preparation steps like protein precipitation and liquid-liquid extraction, is crucial for obtaining reliable data for pharmacokinetic and metabolomic studies. nih.gov Future innovations will likely focus on enhancing the sensitivity, specificity, and throughput of these methods to allow for more comprehensive metabolomic profiling, which could reveal other minor but potentially significant metabolites of 5-ASA, such as N-formyl-5-ASA and N-β-D-glucopyranosyl-5-ASA. upce.cztandfonline.com

Exploration of Novel Biological Roles or Modulatory Effects of N-Acetyl-5-aminosalicylic Acid Beyond its Established Metabolite Status

While Ac-5-ASA is primarily known as a metabolite of 5-ASA, emerging research is beginning to explore whether it has novel biological roles or modulatory effects beyond this status. Although some studies have considered Ac-5-ASA to be therapeutically inactive, others suggest it may have its own pharmacological activities. nih.govresearchgate.netnih.gov

One area of interest is its potential as an antioxidant. Ac-5-ASA has been shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and inhibit hydroxyl radical-stimulated DNA base hydroxylation in cell-free assays. medchemexpress.comcaymanchem.com These antioxidant properties could contribute to a protective effect in the colonic mucosa. researchgate.net Furthermore, Ac-5-ASA has been found to reduce the binding of interferon-γ to colonic epithelial cells, suggesting a potential immunomodulatory role. caymanchem.com

The compound has also been investigated for its effects on cellular processes. For example, it has been shown to inhibit the apically directed efflux of its intracellularly formed counterpart from Caco-2 cells, which could potentially increase its retention within intestinal tissues. nih.gov There is also interest in its potential role in modulating gene expression through interaction with peroxisome proliferator-activated receptor gamma (PPAR-gamma).

The search for novel therapeutic applications has also extended to the development of mutual azo prodrugs, where 5-ASA is linked to other pharmacologically active carriers, to potentially enhance its therapeutic profile and reduce side effects. tandfonline.com The exploration of these and other potential biological activities of Ac-5-ASA is an important future research direction that could lead to a re-evaluation of its role in the treatment of IBD and potentially other conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。